

Technical Monograph: 3-Chloro-2-(methylsulfanyl)phenol

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Compound of Interest

Compound Name: 3-Chloro-2-(methylsulfanyl)phenol

CAS No.: 406935-22-6

Cat. No.: B3351916

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CAS Registry Number: 406935-22-6 Molecular Formula: C₇H₇ClOS Molecular Weight: 174.65 g/mol

Nomenclature & Chemical Identity

Precise nomenclature is the bedrock of chemical communication. For **3-Chloro-2-(methylsulfanyl)phenol**, the name is constructed based on the 2013 IUPAC recommendations, prioritizing the principal functional group and minimizing locant numbers.

Systematic Derivation

The nomenclature follows a strict hierarchy of operations:

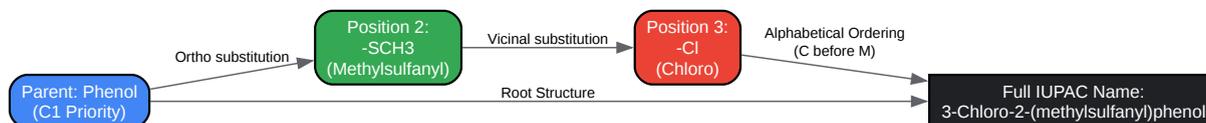
- Principal Functional Group (Suffix): The hydroxyl group (-OH) attached to the benzene ring takes priority, designating the parent structure as phenol.^[1] The carbon atom bonded to the -OH is automatically assigned position C1.
- Substituent Identification:
 - Chloro: A chlorine atom substituent.^{[2][3]}
 - Methylsulfanyl: A -S-CH₃ group (historically "methylthio"). IUPAC prefers methylsulfanyl to explicitly denote the sulfur linkage.

- Numbering (Locants): The ring is numbered to give the lowest possible locant set to substituents.
 - Path A (Clockwise): -OH (1), -SMe (2), -Cl (3). Set: 1, 2, 3.
 - Path B (Counter-clockwise): -OH (1), -Cl (5), -SMe (6). Set: 1, 5, 6.
 - Decision: Path A is chosen ($2 < 5$).
- Alphabetization: Substituents are listed alphabetically (ignoring prefixes like di-, tri-, but counting the 'c' in chloro and 'm' in methyl). Chloro precedes Methylsulfanyl.[4]

Final IUPAC Name: **3-Chloro-2-(methylsulfanyl)phenol**

Structural Visualization (DOT)

The following diagram illustrates the priority rules and spatial arrangement.



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Figure 1: Logical derivation of the IUPAC name based on substituent priority and locant minimization.

Cheminformatics & Physical Properties

Understanding the physicochemical profile is critical for applications in drug discovery, particularly regarding lipophilicity and hydrogen bonding potential.

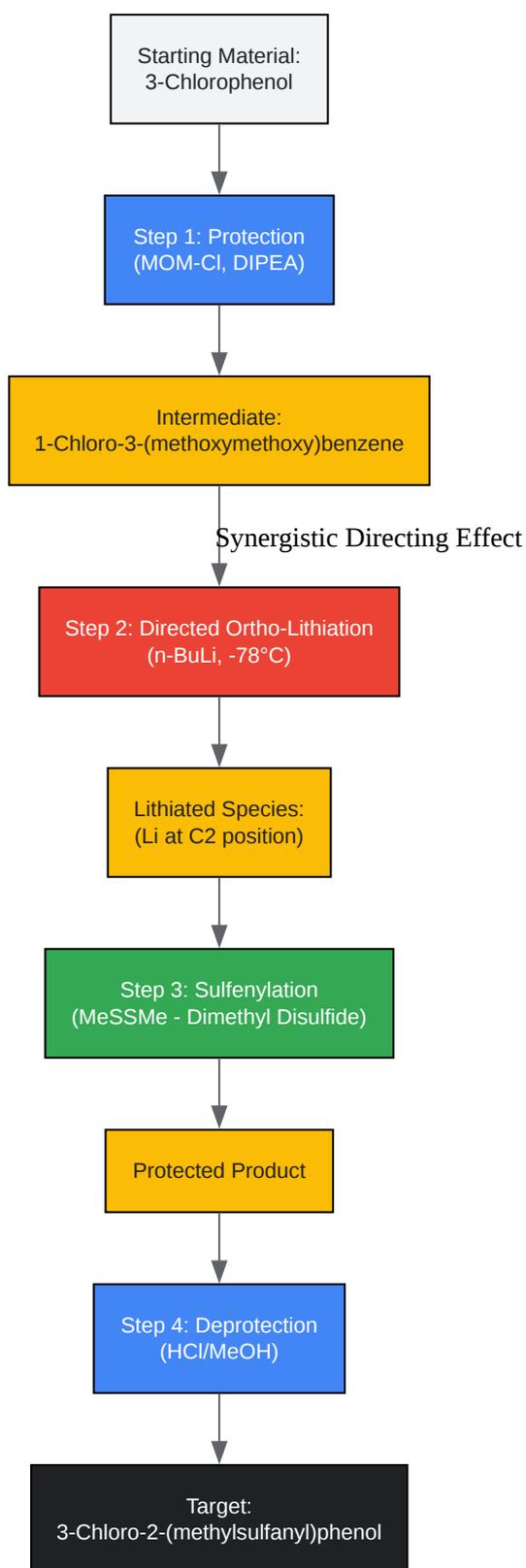
Property	Value / Description	Significance in Research
LogP (Predicted)	-2.8 - 3.1	Indicates moderate lipophilicity; suitable for CNS drug scaffolds.
pKa (Predicted)	-8.5 - 9.0	The ortho-SMe group may form an intramolecular H-bond with the phenol OH, slightly increasing acidity compared to unsubstituted phenol (pKa 9.95).
H-Bond Donors	1	The phenolic hydroxyl.
H-Bond Acceptors	2	The oxygen (OH) and the sulfur (SMe).
Appearance	Colorless to pale yellow liquid/oil	Typical for ortho-substituted phenols with low melting points.
InChI Key	VORCVBCBFKNSLT-UHFFFAOYSA-N	Unique digital identifier for database integration.

Synthetic Methodology (High-Fidelity Protocol)

Direct electrophilic substitution on 3-chlorophenol is often non-selective. For high-purity synthesis required in pharmaceutical research, a Directed Ortho-Metalation (DoM) strategy is the gold standard. This method exploits the synergistic directing effects of the oxygen and chlorine atoms to selectively functionalize the C2 position.

Reaction Pathway

The synthesis involves protecting the phenol, lithiating at the C2 position (sandwiched between two directing groups), and quenching with a sulfur electrophile.



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Figure 2: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Phenol Protection (MOM Ether Formation)

- Dissolve 3-chlorophenol (10 mmol) in anhydrous DCM (30 mL) at 0°C.
- Add DIPEA (15 mmol) followed by dropwise addition of chloromethyl methyl ether (MOM-Cl) (12 mmol). Caution: MOM-Cl is a carcinogen.
- Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate. [5][6] Yields 1-chloro-3-(methoxymethoxy)benzene.

Step 2 & 3: Lithiation and Sulfenylation

- Dissolve the protected intermediate (5 mmol) in anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone bath).
- Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.
 - Mechanism:[7] The MOM group and the Cl atom both acidify the C2 proton, ensuring exclusive deprotonation at this position.
- Stir at -78°C for 1 hour.
- Add Dimethyl disulfide (MeSSMe) (1.5 eq) dropwise.
- Allow the mixture to warm to room temperature slowly over 2 hours.
- Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[8]

Step 4: Deprotection

- Dissolve the crude residue in Methanol (10 mL).
- Add 6M HCl (2 mL) and reflux for 1 hour.

- Neutralize with NaHCO_3 , extract, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery

The **3-Chloro-2-(methylsulfonyl)phenol** scaffold serves as a high-value "fragment" in medicinal chemistry.

Bioisosterism & Scaffold Hopping

- **Intramolecular Hydrogen Bonding:** The sulfur atom at the ortho position can accept a hydrogen bond from the phenol -OH. This "locks" the conformation of the molecule, mimicking planar bicyclic heterocycles (like benzofuran or indole) but with different solubility properties.
- **Metabolic Stability:** The chlorine at C3 blocks metabolic hydroxylation at that position, while the SMe group provides a soft nucleophilic center that can be oxidized to sulfoxides (S=O) or sulfones (O=S=O) in vivo, offering a tunable polarity switch during lead optimization.

Precursor Utility

This compound is a specific precursor for:

- **Benzoxathiole derivatives:** Cyclization between the OH and SMe groups.
- **Agrochemicals:** Many herbicides utilize substituted thiophenols to inhibit specific plant enzymes (e.g., HPPD inhibitors).
- **Kinase Inhibitors:** The phenol moiety often mimics the ATP adenine ring in kinase binding pockets, forming key hinge-region interactions.

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